Cas no 478050-29-2 (1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde)

1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde is a specialized organic compound featuring an imidazole core functionalized with a 4-methylbenzyloxy group and an aldehyde moiety. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and heterocyclic derivatives. The aldehyde group offers reactivity for further functionalization, while the 4-methylphenylmethoxy substituent enhances stability and influences electronic properties. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science applications. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity and performance in research and industrial processes.
1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde structure
478050-29-2 structure
商品名:1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde
CAS番号:478050-29-2
MF:
メガワット:216.24g/mol
CID:4653410

1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-[(4-METHYLBENZYL)OXY]-1H-IMIDAZOLE-2-CARBALDEHYDE
    • 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde

計算された属性

  • せいみつぶんしりょう: 216.09
  • どういたいしつりょう: 216.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR32893-1g
1-[(4-Methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde
478050-29-2 tech
1g
£1078.00 2025-02-20
Key Organics Ltd
5P-075-5MG
1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde
478050-29-2 >90%
5mg
£46.00 2025-02-09
A2B Chem LLC
AI79015-5mg
1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde
478050-29-2 >90%
5mg
$214.00 2024-04-19
Apollo Scientific
OR32893-500mg
1-[(4-Methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde
478050-29-2 tech
500mg
£539.00 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00922970-1g
1-[(4-Methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde
478050-29-2 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
5P-075-10MG
1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde
478050-29-2 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
5P-075-1G
1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde
478050-29-2 >90%
1g
£770.00 2025-02-09
Key Organics Ltd
5P-075-5G
1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde
478050-29-2 >90%
5g
£3080.00 2025-02-09
A2B Chem LLC
AI79015-1g
1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde
478050-29-2 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI79015-1mg
1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde
478050-29-2 >90%
1mg
$201.00 2024-04-19

1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde 関連文献

1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehydeに関する追加情報

Introduction to 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde (CAS No. 478050-29-2)

1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde, identified by its CAS number 478050-29-2, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in drug discovery and medicinal chemistry. The compound’s molecular structure consists of an imidazole core substituted with a 4-methylphenyl methoxy group and an aldehyde functionality at the 2-position, making it a versatile scaffold for further chemical modifications and biological evaluations.

The< strong>1H-imidazole moiety is a well-studied pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Imidazole derivatives have been extensively explored for their antimicrobial, antiviral, and anti-inflammatory properties. The presence of the aldehyde group in this compound not only allows for further functionalization via condensation reactions but also suggests potential roles in the synthesis of Schiff bases and other heterocyclic compounds. These attributes make 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde a valuable building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of imidazole derivatives, particularly those with aromatic substituents that can modulate receptor binding affinities. The 4-methylphenyl group in this compound introduces a hydrophobic region that can enhance binding to lipophilic pockets of biological targets. This feature is particularly relevant in the design of kinase inhibitors, where proper alignment with the ATP-binding site is crucial for efficacy. Furthermore, the methoxy group provides a site for further derivatization, allowing chemists to fine-tune the compound’s properties for specific applications.

One of the most compelling aspects of 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde is its utility in synthetic chemistry. The aldehyde functionality serves as a reactive handle for forming C-C bonds through condensation reactions with various nucleophiles, including amines and hydrazines. This capability has been leveraged in the synthesis of complex heterocycles that mimic natural products and bioactive molecules. For instance, researchers have utilized this compound to develop imidazolone derivatives, which have shown promise as inhibitors of certain enzymes implicated in inflammatory diseases.

The< strong>molecular diversity offered by 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. Its structural features are reminiscent of known bioactive molecules, suggesting that derivatives of this compound may exhibit similar pharmacological effects. Additionally, the compound’s stability under various reaction conditions enhances its suitability for large-scale synthetic operations, which are often required in drug development pipelines.

In terms of biological activity, preliminary studies have indicated that certain derivatives of this imidazole aldehyde exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. These findings align with the broader interest in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects. While more extensive research is needed to fully elucidate its biological profile, the preliminary data suggest that 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde could serve as a lead compound for further optimization.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include the formation of the imidazole ring through condensation reactions followed by functionalization at the 2-position with an aldehyde group. The introduction of the 4-methylphenyl methoxy group typically requires nucleophilic aromatic substitution (SNAr) or other palladium-catalyzed cross-coupling reactions, depending on the synthetic route employed. These methodologies are well-established in modern organic synthesis and ensure high yields and purity levels suitable for pharmaceutical applications.

The< strong>catalytic efficiency observed in these synthetic steps underscores the importance of transition metal catalysts in facilitating complex bond formations. For example, palladium catalysts play a crucial role in constructing C-C bonds between aryl groups and heterocyclic scaffolds, enabling the efficient preparation of structurally diverse imidazole derivatives. Such catalytic systems not only improve reaction yields but also minimize byproduct formation, making them ideal for large-scale production scenarios.

The< strong>biological evaluation of 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde has revealed intriguing interactions with various biological targets. In addition to potential anti-inflammatory activity, this compound has shown promise as a modulator of enzyme activity related to metabolic pathways. For instance, some derivatives have demonstrated inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications such as neuropathy and retinopathy. These findings highlight the therapeutic potential of imidazole-based compounds beyond their traditional roles as kinase inhibitors.

The< strong>spectroscopic characterization of this compound provides valuable insights into its structural integrity and purity levels. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, are routinely employed to confirm the molecular structure and identify any impurities or degradation products. High-resolution mass spectrometry (HRMS) further reinforces these findings by providing precise molecular weight measurements consistent with theoretical values derived from elemental analysis.

The< strong>solubility profile and physicochemical properties of 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde are also important considerations in pharmaceutical development. This compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile but limited solubility in water due to its hydrophobic nature. These solubility characteristics influence formulation strategies when developing drug products intended for oral or parenteral administration.

In conclusion, 1-[(4-methylphenyl)methoxy]-1H-imidazole-2-carbaldehyde (CAS No.< strong>478050-29-2) represents a promising scaffold for pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutic agents with potential applications across multiple disease areas. The compound’s synthetic accessibility combined with its biological activity makes it an attractive candidate for further exploration by medicinal chemists seeking to develop next-generation drugs.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD